Methyl 2-hydroxy-4-methyl-4-pentenoate
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Overview
Description
Methyl 2-hydroxy-4-methylpent-4-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2-hydroxy-4-methylpent-4-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common route involves the reaction of methyl pyruvate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of methyl 2-hydroxy-4-methylpent-4-enoate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in methanol for ester hydrolysis or ammonia in ethanol for amide formation.
Major Products Formed
Oxidation: 2-hydroxy-4-methylpentanoic acid or 4-methyl-2-oxopentanoic acid.
Reduction: 2-hydroxy-4-methylpentanol or 4-methylpentane.
Substitution: 2-hydroxy-4-methylpentanamide or other ester derivatives.
Scientific Research Applications
Methyl 2-hydroxy-4-methylpent-4-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The specific pathways depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-methylpent-4-enoate: Similar structure but with a different substitution pattern on the carbon chain.
4-Hydroxy-4-methyl-2-pentanone: A related compound with a hydroxyl group and a ketone functional group.
Uniqueness
Methyl 2-hydroxy-4-methylpent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
137840-82-5 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h6,8H,1,4H2,2-3H3 |
InChI Key |
UWXHOUJYXCMJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)OC)O |
Origin of Product |
United States |
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